molecular formula C29H35N7OS B12367282 N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide

N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide

Cat. No.: B12367282
M. Wt: 529.7 g/mol
InChI Key: MTCOHQQCJHQROX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Aniline Derivative: The thieno[3,2-d]pyrimidine core is then reacted with a 4-(4-ethylpiperazin-1-yl)aniline derivative through a nucleophilic aromatic substitution reaction.

    Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with N-[2-(dimethylamino)ethyl]benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide is unique due to its specific structure, which combines a thieno[3,2-d]pyrimidine core with a benzamide group and an ethylpiperazinyl aniline derivative. This unique combination of functional groups contributes to its potent biological activity and potential therapeutic applications.

Properties

Molecular Formula

C29H35N7OS

Molecular Weight

529.7 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide

InChI

InChI=1S/C29H35N7OS/c1-4-35-14-16-36(17-15-35)24-10-8-23(9-11-24)32-29-31-19-26-27(33-29)25(20-38-26)21-6-5-7-22(18-21)28(37)30-12-13-34(2)3/h5-11,18-20H,4,12-17H2,1-3H3,(H,30,37)(H,31,32,33)

InChI Key

MTCOHQQCJHQROX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)C(=CS4)C5=CC(=CC=C5)C(=O)NCCN(C)C

Origin of Product

United States

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